molecular formula C10H15N5O B1492166 (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2098076-25-4

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1492166
CAS No.: 2098076-25-4
M. Wt: 221.26 g/mol
InChI Key: DXMLWXIJESSWRG-UHFFFAOYSA-N
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Description

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone: is a synthetic organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling Reactions: The triazole and azetidine moieties can be coupled using appropriate linkers and reagents to form the desired compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminomethyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Formation of imines or N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole or azetidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to interact with microbial enzymes.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. The cyclopropyl group can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

    Cyclopropyl Group: The presence of the cyclopropyl group in (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone provides unique steric and electronic properties, enhancing its stability and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-3-8-4-15(13-12-8)9-5-14(6-9)10(16)7-1-2-7/h4,7,9H,1-3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLWXIJESSWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3C=C(N=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
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(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
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(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
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(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone

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